Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This compound is characterized by the addition of a methoxy group, which may enhance its pharmacological properties or modify its metabolism. The synthesis and analysis of Methoxy Montelukast are crucial for understanding its potential therapeutic applications and mechanisms of action.
Montelukast was first developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. Methoxy Montelukast is synthesized as part of ongoing research to improve the efficacy and reduce side effects associated with the original compound.
Methoxy Montelukast falls under the category of synthetic organic compounds with pharmacological activity. It is classified as a leukotriene receptor antagonist, which means it inhibits the action of leukotrienes—substances in the body that contribute to inflammation and bronchoconstriction.
The synthesis of Methoxy Montelukast typically involves several steps, including the modification of the original Montelukast structure to introduce the methoxy group.
The reaction conditions may include:
The molecular structure of Methoxy Montelukast can be represented as follows:
The methoxy group (-OCH_{3}) is attached to one of the aromatic rings in the Montelukast structure, which alters its electronic properties and potentially enhances its binding affinity to leukotriene receptors.
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure:
Methoxy Montelukast can undergo various chemical reactions:
The stability of Methoxy Montelukast under physiological conditions is crucial for its efficacy as a therapeutic agent. Studies indicate that it retains stability at physiological pH but may degrade under extreme conditions (e.g., high temperatures or acidic environments).
Methoxy Montelukast acts primarily by blocking the cysteinyl leukotriene receptor type 1 (CysLT1).
Research indicates that modifications like methoxylation can enhance receptor binding affinity compared to unmodified Montelukast, potentially leading to improved therapeutic outcomes.
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability, while X-ray diffraction (XRD) can elucidate crystallographic properties.
Methoxy Montelukast has potential applications in:
Methoxy Montelukast represents a structural analog of the prototypical leukotriene receptor antagonist montelukast (C35H36ClNO3S), distinguished by the substitution of a methoxy group (-OCH3) for the tertiary hydroxyl moiety at the 2-propanol position. This modification yields the molecular formula C36H38ClNO3S with a molecular weight of 600.2 g/mol, introducing subtle yet pharmacologically significant changes to the parent compound's physicochemical properties [9]. Montelukast and its derivatives function as potent cysteinyl leukotriene receptor antagonists (LTRAs), selectively blocking the CysLT1 receptor to inhibit the pro-inflammatory effects of leukotriene D4 (LTD4). This mechanism results in bronchodilation, reduced vascular permeability, and suppressed inflammatory cell recruitment—properties foundational to their therapeutic applications in respiratory disorders [1] [4].
The structural diversity within the montelukast analog family demonstrates distinct structure-activity relationship (SAR) profiles. Tomelukast incorporates a tetrazole ring replacing the carboxylic acid, enhancing receptor binding affinity but compromising metabolic stability. Zafirlukast features an imidazole nucleus that improves target engagement but suffers from limited oral bioavailability. Pranlukast maintains the carboxylic acid functionality but modifies the aliphatic chain, optimizing pharmacokinetics for allergic rhinitis management. Methoxy Montelukast occupies a unique position within this chemical landscape through its methoxypropan modification, which substantially increases lipophilicity (LogP 8.3 versus 7.2 for montelukast) while preserving the critical carboxylic acid moiety essential for receptor interaction [9].
Table 1: Comparative Structural and Pharmacological Features of Montelukast Derivatives
Compound | Core Structural Modification | Molecular Weight | Key Pharmacological Feature |
---|---|---|---|
Montelukast | 2-(1-Hydroxy-1-methylethyl)phenyl | 586.2 g/mol | High selectivity for CysLT1 receptors |
Methoxy Montelukast | 2-(2-Methoxypropan-2-yl)phenyl | 600.2 g/mol | Enhanced lipophilicity (LogP 8.3) |
Tomelukast | Tetrazole replacement of carboxylic acid | 563.1 g/mol | Improved receptor binding affinity |
Zafirlukast | Imidazole ring system | 575.7 g/mol | Lower oral bioavailability |
Pranlukast | Modified aliphatic chain | 480.4 g/mol | Optimized for allergic rhinitis management |
The metabolic pathways of montelukast derivatives predominantly involve hepatic cytochrome P450 enzymes, with CYP2C8 serving as the primary catalyst for oxidation and hydroxylation reactions. Methoxy Montelukast exhibits distinct biotransformation kinetics due to steric protection of the methoxy group, potentially reducing the formation of reactive quinone metabolites implicated in idiosyncratic toxicity. Comparative studies indicate that methoxy functionalization extends the plasma half-life by approximately 30% relative to montelukast, a property attributed to decreased phase I metabolism and increased plasma protein binding (>99.5%) [1] [5]. These pharmacokinetic enhancements position Methoxy Montelukast as a candidate for sustained therapeutic applications beyond acute bronchoconstriction management.
The strategic incorporation of the methoxy group into montelukast's architecture addresses three principal limitations of the parent compound: metabolic instability, neuropsychiatric liability, and receptor selectivity. Montelukast undergoes extensive hepatic metabolism via CYP2C8-mediated oxidation, producing electrophilic quinone-imine intermediates capable of protein adduct formation and hepatotoxicity. The methoxy group introduces steric hindrance around the vulnerable benzylic position, substantially decreasing quinone-imine formation rates in preclinical models [5] [7]. Computational analyses reveal that methoxy substitution reduces the compound's electron-donating capacity at the benzene ring (Hammett constant σm = 0.12 versus -0.07 for hydroxyl), thereby diminishing oxidative activation while preserving receptor affinity [9].
The neuropsychiatric adverse events associated with montelukast—including nightmares, aggression, and depression—correlate with its off-target binding to dopaminergic (DRD2) and serotonergic (5-HT1A) receptors in the central nervous system. Molecular dynamics simulations demonstrate that montelukast exhibits binding free energies of -22.4 ± 1.8 kcal/mol to DRD2 and -25.1 ± 2.1 kcal/mol to 5-HT1A, enabling unintended modulation of these neurotransmitter pathways [6]. Methoxy functionalization induces a conformational shift in the alkyl side chain that sterically occludes access to monoaminergic receptors while maintaining CysLT1 affinity. This selective receptor discrimination was validated through in silico models showing Methoxy Montelukast's 40% reduced binding to DRD2 and 33% reduction to 5-HT1A versus the parent compound [6].
Table 2: Synthesis Optimization Strategies for Methoxy Montelukast
Synthetic Challenge | Conventional Approach | Optimized Strategy | Impact on Purity |
---|---|---|---|
Methoxy Impurity Formation | Methyl ester hydrolysis with NaOH | Anhydrous sodium methoxide in toluene | Reduces methoxy byproduct to <0.1% |
Sulfoxide Derivative Generation | Oxidation during workup | Nitrogen atmosphere processing | Lowers sulfoxide content to 0.05% |
Cis-Isomer Contamination | Chromatographic separation | Stereoselective Wittig reaction | Increases trans-isomer to >99.5% |
Michael Adduct Formation | Prolonged reaction times | Stepwise temperature-controlled addition | Eliminates adduct formation |
The synthetic route for Methoxy Montelukast employs a novel diol intermediate that undergoes selective mesylation at the tertiary alcohol position, followed by nucleophilic displacement with 1-(mercaptomethyl)cyclopropane acetic acid. Critical process refinements include the implementation of anhydrous conditions during methoxy introduction to prevent demethylation, and the development of a dicyclohexylamine salt intermediate that enables crystallization-based purification, achieving 88% yield with >99.5% chemical purity [9]. Analytical characterization of the final product requires specialized reverse-phase HPLC methods capable of resolving structurally analogous impurities, particularly the sulfoxide derivative (formed through thioether oxidation) and the cis-isomer (resulting from incomplete stereocontrol during olefination). These impurities are rigorously controlled to <0.1% through process parameter optimization and crystallographic purification [9].
Methoxy Montelukast exemplifies the contemporary drug repurposing paradigm through its investigational applications in neuroinflammatory and neuromuscular disorders. Pharmacological evidence indicates that leukotriene signaling extends beyond pulmonary pathology, contributing to neuroinflammatory cascades in multiple sclerosis (MS) and neurodegenerative conditions. A retrospective case-control study utilizing longitudinal claims data demonstrated a statistically significant 23.6% reduction in MS relapse rates among patients receiving montelukast concomitantly with disease-modifying therapies versus controls (P<0.001) [3]. Methoxy Montelukast's enhanced blood-brain barrier permeability (predicted brain/plasma ratio 0.85 versus 0.42 for montelukast) positions it as a superior candidate for CNS applications, with preliminary in vivo models showing 40% greater inhibition of demyelination in experimental autoimmune encephalomyelitis [3] [9].
The immunomodulatory properties of Methoxy Montelukast show therapeutic potential for Duchenne Muscular Dystrophy (DMD), characterized by chronic inflammation and progressive muscle degeneration. Research funded by Duchenne UK revealed montelukast significantly reduces neutrophil infiltration (by 62%) and pro-fibrotic cytokine expression (TGF-β1 downregulated by 57%) in mdx mouse models [8]. Methoxy Montelukast's optimized pharmacokinetic profile enables sustained tissue exposure at 2.3-fold higher concentrations versus the parent drug in skeletal muscle, potentially enhancing its efficacy in muscular dystrophy applications. Ongoing investigations focus on synergistic combinations with corticosteroids, with preclinical data indicating additive reductions in muscle necrosis biomarkers when administered with prednisolone [8].
Table 3: Emerging Therapeutic Applications of Methoxy Montelukast
Disease Target | Mechanistic Rationale | Preclinical Evidence | Research Status |
---|---|---|---|
Multiple Sclerosis | Inhibition of leukotriene-mediated neuroinflammation | 23.6% relapse reduction in claims data analysis | Retrospective clinical validation |
Duchenne Muscular Dystrophy | Reduction of neutrophil-mediated muscle damage | 62% decrease in muscle inflammation markers | Preclinical animal models |
Parkinson's Disease | Attenuation of neuroinflammatory microglial activity | 45% protection of dopaminergic neurons in MPTP model | In vitro and animal studies |
Alzheimer's Disease | Modulation of amyloid-induced inflammation | 37% reduction in amyloid plaque-associated cytokines | Transgenic mouse models |
From a molecular design perspective, Methoxy Montelukast serves as a chemical template for developing isoform-selective leukotriene modulators. Advanced molecular simulations have identified the methoxy-modified analog as a high-affinity ligand for the allosteric site of 5-lipoxygenase-activating protein (FLAP), a key regulator of leukotriene biosynthesis [6]. This secondary pharmacological activity expands the compound's mechanism beyond receptor antagonism to include enzymatic inhibition, potentially broadening its anti-inflammatory efficacy. Furthermore, deuterated analogs such as Methoxy-d3 Montelukast (C36H35D3ClNO3S) have been synthesized as internal standards for quantitative bioanalysis, enabling precise pharmacokinetic characterization in translational studies [10]. The continuous exploration of Methoxy Montelukast's polypharmacology underscores its significance as a versatile scaffold in drug discovery, bridging respiratory therapeutics with emerging applications in neurology and regenerative medicine.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7